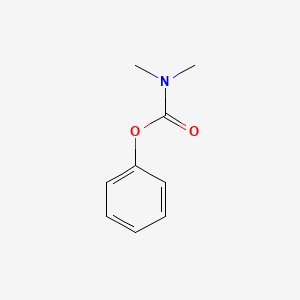

Phenyl dimethylcarbamate

Description

Properties

IUPAC Name |

phenyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOHNZJKOAODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219981 | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-90-0 | |

| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl dimethylcarbamate CAS number and properties

An In-Depth Technical Guide to Phenyl Dimethylcarbamate: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 6969-90-0) is a chemical compound belonging to the carbamate ester family. While it may appear as a simple molecule, its chemical structure embodies the core functional group that is pivotal in a wide array of biologically active compounds and synthetic applications. For researchers and scientists, particularly in the field of drug development, understanding the properties, reactivity, and synthetic utility of simple carbamates like this compound provides a foundational framework for designing complex therapeutic agents. The carbamate moiety is a well-established pharmacophore and a bioisostere for the amide bond, offering advantages in metabolic stability and cell permeability.[1][2] This guide offers a detailed exploration of this compound, from its fundamental properties to its role as a model compound in understanding the mechanism of action for critical drugs, such as acetylcholinesterase inhibitors.[3]

Chemical Identity and Physicochemical Properties

Accurate identification and knowledge of a compound's properties are the bedrock of any scientific investigation. This compound is unambiguously identified by its CAS number, 6969-90-0.[4][5][6] Its core structure consists of a dimethylcarbamoyl group attached to a phenyl ring via an ester linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6969-90-0 | [4][5][6][7] |

| Molecular Formula | C₉H₁₁NO₂ | [4][5][6][7] |

| Molecular Weight | 165.19 g/mol | [4][6][7] |

| IUPAC Name | phenyl N,N-dimethylcarbamate | [7] |

| Synonyms | Phenyl N,N-dimethylcarbamate, Dimethylcarbamic acid phenyl ester | [6][7] |

| Appearance | Off-white solid (typical) | [8] |

| SMILES | CN(C)C(=O)OC1=CC=CC=C1 | [7][9] |

| InChIKey | MYOHNZJKOAODMX-UHFFFAOYSA-N | [7] |

| LogP (Octanol/Water) | 1.6 | [7] |

These properties are essential for practical laboratory work, influencing choices regarding solvents for reactions and purification, predicting behavior in biological systems (e.g., membrane permeability indicated by LogP), and performing stoichiometric calculations.

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing N,N-disubstituted phenyl carbamates is the reaction of a corresponding amine with phenyl chloroformate.[10][11][12] This reaction is a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the chloroformate.

General Synthesis Workflow

The synthesis of this compound from dimethylamine and phenyl chloroformate serves as a clear example of this important reaction class.

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis. The rationale behind each step is provided to ensure experimental integrity.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dimethylamine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents).

-

Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of phenyl chloroformate, which is highly reactive with water. The base is added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[11]

-

-

Reaction: Cool the mixture to 0 °C using an ice bath. Add phenyl chloroformate (1.05 equivalents) dropwise while stirring.

-

Causality: Cooling the reaction controls the exothermic nature of the acylation, minimizing potential side reactions. Dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Trustworthiness: TLC provides a simple and effective way to validate the completion of the reaction before proceeding to the workup, preventing the isolation of unreacted starting materials.

-

-

Workup: Once complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The water quench removes the hydrochloride salt byproduct and any excess base. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

-

Trustworthiness: Purification is a critical step to remove any unreacted starting materials or side products. The purity of the final compound should be verified by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Applications in Drug Development and Research

The true value of understanding this compound for drug development professionals lies in its relationship to the mechanism of carbamate-based drugs, particularly acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis.[2][3]

Model for Acetylcholinesterase Inhibition

Drugs like Rivastigmine and Physostigmine function by transferring their carbamoyl moiety to a serine residue in the active site of the acetylcholinesterase enzyme.[3][13] This process, known as carbamoylation, renders the enzyme inactive, thereby increasing the concentration of the neurotransmitter acetylcholine in the synapse. This compound serves as a structural analog for the "warhead" portion of these drugs.

The inhibition process involves two key steps:

-

Carbamoylation: The carbamate inhibitor forms a covalent bond with the serine hydroxyl group in the enzyme's active site, releasing the phenol leaving group. This results in an inactive, carbamoylated enzyme.

-

Decarbamoylation: The carbamoylated enzyme undergoes very slow hydrolysis (decarbamoylation) to regenerate the active enzyme. The rate of this step determines the duration of inhibition.[13]

Caption: Mechanism of Acetylcholinesterase inhibition by a carbamate compound.

Experimental Protocol: Studying Carbamate Hydrolysis

Understanding the stability of the carbamate bond is crucial. The following protocol provides a method for studying the base-catalyzed hydrolysis of a carbamate ester like this compound, which is analogous to the decarbamoylation step.[13]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous buffers at various pH values (e.g., pH 8, 9, 10) to provide different hydroxide concentrations.

-

Kinetic Analysis: Equilibrate a buffer solution to a constant temperature (e.g., 25 °C) in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.

-

Reaction Initiation: Add a small aliquot of the this compound stock solution to the buffer to initiate the hydrolysis reaction.

-

Data Acquisition: Monitor the reaction by recording the change in absorbance over time. The disappearance of the phenyl carbamate or the appearance of the phenol product can be monitored at a specific wavelength.

-

Trustworthiness: This quantitative method allows for the determination of the hydrolysis rate constant (k), providing empirical data on the stability of the carbamate bond under specific conditions.

-

-

Data Analysis: Plot the absorbance data against time to determine the reaction order and calculate the rate constant. Comparing rate constants across different pH values can elucidate the dependence of the hydrolysis rate on the hydroxide ion concentration.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[7] It is assigned the GHS07 pictogram (exclamation mark).[4]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][14] Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents and strong acids.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

Conclusion

This compound is more than just a simple chemical compound; it is a valuable tool for both synthetic chemistry and pharmacological research. Its straightforward synthesis provides a practical illustration of fundamental reaction mechanisms, while its structure serves as a key model for understanding the covalent modification of enzymes, a cornerstone of modern drug action. For scientists and researchers, a thorough understanding of the principles demonstrated by this compound—from its synthesis and reactivity to its role as a pharmacophore analog—is indispensable for the rational design and development of next-generation therapeutics.

References

-

PubChem. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885. [Link]

-

Cheméo. Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). [Link]

-

Custom Chemicals International. MATERIAL SAFETY DATA SHEET - PHENYLE DISINFECTANT. [Link]

-

PubChem. Phenyl Methylcarbamate | C8H9NO2 | CID 16034. [Link]

-

Chemchart. This compound (6969-90-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

Enamine. Safety Data Sheet - phenyl carbamate. [Link]

- Google Patents.

-

MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. [Link]

-

ResearchGate. Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. [Link]

- Google Patents.

-

National Institutes of Health. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. [Link]

-

PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. [Link]

-

National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 6969-90-0 [sigmaaldrich.com]

- 5. PHENYL N,N-DIMETHYLCARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6969-90-0 | this compound - AiFChem [aifchem.com]

- 7. Phenyl N,N-dimethylcarbamate | C9H11NO2 | CID 138885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound (6969-90-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

Phenyl N,N-Dimethylcarbamate: A Comprehensive Technical Guide on Synthesis and Reactivity

Introduction

Phenyl N,N-dimethylcarbamate is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Characterized by a carbamate functional group (-NHC(=O)O-) attached to a phenyl ring, this molecule serves as a crucial intermediate and building block in a wide array of chemical transformations. Its utility is particularly pronounced in the synthesis of complex aromatic molecules, where the N,N-dimethylcarbamoyl group acts as a powerful directing group for regioselective reactions. Furthermore, the carbamate moiety is a key structural motif in numerous approved pharmaceuticals and prodrugs, highlighting its importance in drug design and development.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of phenyl N,N-dimethylcarbamate, tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer not only procedural details but also a deep understanding of the underlying chemical principles and mechanistic insights that govern its preparation and synthetic applications.

I. Synthesis of Phenyl N,N-Dimethylcarbamate

The synthesis of phenyl N,N-dimethylcarbamate can be achieved through several methodologies. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups in the substrate.

Reaction of Phenol with Dimethylcarbamoyl Chloride

One of the most direct and widely employed methods for the synthesis of phenyl N,N-dimethylcarbamate involves the reaction of phenol with dimethylcarbamoyl chloride.[3] This reaction is a nucleophilic acyl substitution where the phenoxide ion, generated in situ by a base, attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Causality Behind Experimental Choices:

-

Base: A suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or an organic amine like triethylamine (Et3N) or pyridine, is crucial to deprotonate the phenol. The choice of base can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation, leading to a faster reaction, while weaker bases may require longer reaction times or heating.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used to prevent the hydrolysis of the highly reactive dimethylcarbamoyl chloride.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis from Phenol and Dimethylcarbamoyl Chloride

Materials:

-

Phenol

-

Dimethylcarbamoyl chloride[3]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq).

-

Dissolve the phenol in anhydrous THF.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium phenoxide.

-

Slowly add dimethylcarbamoyl chloride (1.2 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure phenyl N,N-dimethylcarbamate.

Phosgene-Free Synthetic Routes

Due to the high toxicity of phosgene and its derivatives like dimethylcarbamoyl chloride, there is a growing interest in developing phosgene-free synthetic methods.[4][5]

1.2.1. From Phenyl Chloroformate and Dimethylamine

An alternative to using dimethylcarbamoyl chloride is the reaction of phenyl chloroformate with dimethylamine. This method still involves a phosgene derivative but can be more convenient depending on the availability of starting materials.

General Reaction: This reaction proceeds via nucleophilic attack of dimethylamine on the carbonyl carbon of phenyl chloroformate, with the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct.

1.2.2. From Phenols and Isocyanates

The addition of a phenol to an isocyanate provides a direct and atom-economical route to O-phenyl carbamates.[6] While this is more commonly used for N-substituted carbamates, it represents an important phosgene-free strategy.

1.2.3. Catalytic Carbonylation Approaches

Modern synthetic methods are exploring the use of carbon monoxide or other C1 sources in the presence of a catalyst to synthesize carbamates, thereby avoiding toxic reagents.[2] For instance, the palladium-catalyzed carbonylation of anilines in the presence of an alcohol can yield the corresponding carbamate.

II. Reactivity of Phenyl N,N-Dimethylcarbamate

The reactivity of phenyl N,N-dimethylcarbamate is dominated by the influence of the N,N-dimethylcarbamoyl group on the aromatic ring. This group is a powerful ortho-directing group in electrophilic aromatic substitution and, more significantly, in directed ortho-metalation reactions.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds.[7] The N,N-dialkyl-O-carbamate group is recognized as one of the most potent directed metalation groups (DMGs).[8][9]

Mechanism of Directed ortho-Metalation: The DoM process involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base, typically at low temperatures.[7][8][9] The mechanism is believed to proceed through the following steps:

-

Coordination: The organolithium base (e.g., n-butyllithium or sec-butyllithium) coordinates to the carbonyl oxygen of the carbamate group.

-

Deprotonation: This coordination increases the acidity of the ortho protons, facilitating their abstraction by the base to form an ortho-lithiated intermediate.

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce a new substituent at the ortho position.

Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench

Materials:

-

Phenyl N,N-dimethylcarbamate

-

sec-Butyllithium (in cyclohexane)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodomethane, benzaldehyde)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add phenyl N,N-dimethylcarbamate (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add sec-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

-

Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Examples of Electrophiles and Corresponding Products in DoM Reactions

| Electrophile | Product | Typical Yield (%) |

| D2O | 2-Deutero-phenyl N,N-dimethylcarbamate | >95 |

| CH3I | 2-Methylphenyl N,N-dimethylcarbamate | 80-90 |

| (CH3)3SiCl | 2-(Trimethylsilyl)phenyl N,N-dimethylcarbamate | 85-95 |

| DMF | 2-Formylphenyl N,N-dimethylcarbamate | 70-80 |

| I2 | 2-Iodophenyl N,N-dimethylcarbamate | 75-85 |

Anionic Fries Rearrangement

Ortho-lithiated carbamates, generated via DoM, can undergo a rearrangement reaction upon warming, known as the anionic Fries rearrangement or the Snieckus rearrangement.[10] This reaction results in the formation of an ortho-hydroxy amide, which are valuable synthetic intermediates. The N,N-diethyl carbamates are generally more stable at -78 °C, while the N,N-dimethyl derivatives can rearrange even at this temperature.[10]

Carbamoylation Agent

Phenyl N,N-dimethylcarbamate can act as a carbamoylating agent, transferring the N,N-dimethylcarbamoyl group to other nucleophiles, although it is less reactive in this regard compared to dimethylcarbamoyl chloride. This reactivity can be exploited under specific conditions, particularly in the presence of strong nucleophiles or catalysts.

Applications in Drug Development

The carbamate functional group is a prevalent feature in many pharmaceuticals.[1][2] Phenyl N,N-dimethylcarbamate and its derivatives serve as key intermediates in the synthesis of various biologically active molecules. The ability to introduce substituents at the ortho position via DoM allows for the rapid generation of diverse molecular scaffolds for drug discovery programs. The carbamate moiety itself can act as a bioisostere for amide bonds, potentially improving the pharmacokinetic properties of a drug candidate.[1]

III. Conclusion

Phenyl N,N-dimethylcarbamate is a compound of significant synthetic utility, primarily owing to the powerful directing effect of the N,N-dimethylcarbamoyl group in directed ortho-metalation reactions. This allows for the precise and regioselective functionalization of the aromatic ring, providing access to a wide range of substituted phenols and other valuable building blocks. While traditional synthetic methods often rely on phosgene derivatives, the development of phosgene-free alternatives is an active area of research. The reactivity of phenyl N,N-dimethylcarbamate, particularly in DoM and the subsequent anionic Fries rearrangement, provides a robust platform for the construction of complex molecular architectures relevant to both academic research and the pharmaceutical industry. A thorough understanding of its synthesis and reactivity is therefore essential for scientists working in these fields.

References

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link]

-

Directed (ortho) Metallation. University of Liverpool. Available at: [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. Available at: [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link]

-

Directed ortho metalation. Grokipedia. Available at: [Link]

-

N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. PubMed. Available at: [Link]

-

N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. Semantic Scholar. Available at: [Link]

-

Synthesis of phenyl N-[(N-(N-methyl N-methoxyaminosulfonyl)-N-methylamino)sulfonyl]carbamate. PrepChem.com. Available at: [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH. Available at: [Link]

-

Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. Available at: [Link]

-

Phosgene-free synthesis of N-methyl-N′-diphenylurea. TNO (Publications). Available at: [Link]

-

J. Chem. SOC. (B), 1969. RSC Publishing. Available at: [Link]

-

Dimethylcarbamoyl chloride. Wikipedia. Available at: [Link]

-

A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol. ResearchGate. Available at: [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PubMed. Available at: [Link]

-

Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. ResearchGate. Available at: [Link]

-

Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Available at: [Link]

-

Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. ResearchGate. Available at: [Link]

- Process for preparation of phenyl carbamate derivatives. Google Patents.

-

A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. ResearchGate. Available at: [Link]

-

Phosgene-Free Synthesis of Phenyl Isocyanate by Catalytic Decomposition of Methyl N-Phenyl Carbamate over Bi2O3 Catalyst. Semantic Scholar. Available at: [Link]

- Process for preparation of phenyl carbamate derivatives. Google Patents.

-

Phenyl N,N-dimethylcarbamate. PubChem. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

- Production of phenyl carbamates. Google Patents.

- Process for preparation of n,n-di substituted carboxamides. Google Patents.

-

Phenyl Methylcarbamate. PubChem - NIH. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available at: [Link]

-

Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. Available at: [Link]

-

Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... ResearchGate. Available at: [Link]

-

Phenyl carbamate. PubChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 4. publications.tno.nl [publications.tno.nl]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

A Spectroscopic Guide to Phenyl N,N-dimethylcarbamate: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Phenyl N,N-dimethylcarbamate (CAS 6969-90-0), a key chemical intermediate in various industrial and pharmaceutical applications. As Senior Application Scientists, we present not just the data, but a cohesive narrative explaining the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system of protocols and analysis for your laboratory.

Introduction

Phenyl N,N-dimethylcarbamate, with the molecular formula C₉H₁₁NO₂, is a carbamate ester that serves as a versatile building block in organic synthesis.[1] Its structural elucidation through spectroscopic methods is fundamental for quality control, reaction monitoring, and the development of novel derivatives. This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing both the raw data and the scientific rationale for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For Phenyl N,N-dimethylcarbamate, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Phenyl N,N-dimethylcarbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Data and Interpretation

The ¹H NMR spectrum of Phenyl N,N-dimethylcarbamate is expected to show distinct signals for the aromatic protons of the phenyl ring and the methyl protons of the dimethylamino group. A published spectrum shows the following key resonances:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.05 | Singlet | 6H | Methyl protons (N(CH₃)₂) |

Source: Adapted from supplementary material from a Royal Society of Chemistry publication.

The multiplet in the aromatic region (δ ~7.35 - 7.15 ppm) arises from the five protons on the phenyl ring. Their overlapping signals are a result of similar chemical environments and spin-spin coupling. The sharp singlet at approximately 3.05 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups attached to the nitrogen atom. The singlet nature of this peak indicates the absence of any adjacent protons to couple with.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Mode: Proton-decoupled (to simplify the spectrum to single lines for each carbon)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of Phenyl N,N-dimethylcarbamate is expected to display four distinct signals. A published spectrum reveals the following chemical shifts:

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Carbonyl carbon (C=O) |

| ~151 | Aromatic carbon attached to oxygen (C-O) |

| ~129, ~125, ~121 | Aromatic carbons (CH) |

| ~37 | Methyl carbons (N(CH₃)₂) |

Source: Adapted from supplementary material from a Royal Society of Chemistry publication.

The downfield signal at approximately 155 ppm is characteristic of a carbonyl carbon in a carbamate. The aromatic carbon directly bonded to the ester oxygen appears at around 151 ppm. The remaining aromatic carbons appear in the typical range of δ 120-130 ppm. The two equivalent methyl carbons attached to the nitrogen give rise to a single peak at approximately 37 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy (Melt)

-

Sample Preparation: As Phenyl N,N-dimethylcarbamate is a low-melting solid or a liquid at room temperature, a simple and effective method is to prepare a thin film melt. Place a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Background Correction: Record a background spectrum of the clean, empty salt plates before running the sample spectrum. This will be automatically subtracted from the sample spectrum.

Data and Interpretation

The IR spectrum of Phenyl N,N-dimethylcarbamate will be dominated by absorptions corresponding to the carbonyl group, the C-O and C-N bonds, and the aromatic ring. The NIST WebBook provides a reference spectrum for Phenyl-n,n-dimethyl carbamate.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3030 | Medium | Aromatic C-H stretching |

| ~2940 | Medium | Aliphatic C-H stretching (from methyl groups) |

| ~1720 | Strong | C=O (carbonyl) stretching of the carbamate |

| ~1595, ~1490 | Medium | C=C stretching in the aromatic ring |

| ~1220 | Strong | C-O stretching (ester linkage) |

| ~1160 | Strong | C-N stretching |

| ~750, ~690 | Strong | C-H out-of-plane bending for a monosubstituted benzene |

Source: Adapted from the NIST Chemistry WebBook.[2]

The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration in a carbamate ester. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region confirm the aromatic ring. The strong absorptions around 1220 cm⁻¹ and 1160 cm⁻¹ are attributed to the C-O and C-N stretching vibrations, respectively. The out-of-plane bending vibrations for the monosubstituted phenyl group are also clearly visible.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy causes both ionization to form a molecular ion (M⁺˙) and extensive fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Data and Interpretation

The mass spectrum of Phenyl N,N-dimethylcarbamate will show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ) and several fragment ions.

| m/z | Relative Intensity | Assignment of Ion |

| 165 | Moderate | [M]⁺˙ (Molecular Ion) |

| 94 | Moderate | [C₆H₅OH]⁺˙ (Phenol radical cation) |

| 72 | High (Base Peak) | [C₃H₆NO]⁺ (Dimethylcarbamoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 44 | Moderate | [C₂H₆N]⁺ (Dimethylaminyl cation) |

Source: Adapted from spectral data available through PubChem.[1]

The molecular ion peak (M⁺˙) is observed at m/z 165, confirming the molecular weight of the compound. The base peak , the most intense peak in the spectrum, appears at m/z 72. This corresponds to the stable dimethylcarbamoyl cation, formed by the cleavage of the ester's C-O bond. Another significant fragmentation pathway involves a rearrangement to produce the phenol radical cation at m/z 94. The presence of the phenyl cation at m/z 77 and the dimethylaminyl cation at m/z 44 further supports the proposed structure.

Visualizing Fragmentation: A Logical Workflow

The fragmentation of Phenyl N,N-dimethylcarbamate in an EI-MS experiment can be visualized as a logical workflow.

Sources

The Phenyl Dimethylcarbamate Group: A Linchpin in Modern Aromatic Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl dimethylcarbamate moiety, more than a mere protecting group, has emerged as a powerful and versatile tool in the arsenal of synthetic organic chemists. Its profound electronic influence and coordinating capabilities have established it as a cornerstone for complex aromatic and heteroaromatic synthesis. This guide provides an in-depth exploration of the mechanistic underpinnings of the this compound group in several key organic transformations. We will dissect its role as a premier Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM), its participation in the elegant anionic ortho-Fries rearrangement, its utility as a robust protecting group for phenols, and its application as an activating group in nickel-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource, offering not only theoretical mechanistic insights but also practical, field-proven experimental protocols and comparative data to inform synthetic strategy and experimental design.

Introduction: The Strategic Advantage of the Carbamate Directing Group

The strategic functionalization of aromatic rings is a central theme in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to selectively introduce substituents at specific positions on an aromatic nucleus is paramount. The dimethylcarbamoyl group (-OCONMe₂) attached to a phenyl ring, forming a this compound, is one of the most powerful tools for achieving such selectivity.[2][3] Its utility stems from a combination of electronic effects and its capacity to act as a Lewis basic site for coordination with organometallic reagents.[2][3] This guide will elucidate the core mechanisms through which this functional group orchestrates highly regioselective transformations.

The synthesis of the foundational this compound is itself a straightforward and efficient process, typically involving the reaction of a phenol with dimethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct.[4][5]

Experimental Protocol: Synthesis of this compound

To a solution of phenol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a base, typically a tertiary amine like triethylamine (1.1 eq) or pyridine (1.1 eq), at 0 °C. Dimethylcarbamoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).[6] An aqueous workup followed by extraction and purification by column chromatography affords the desired this compound in high yield.

The Dimethylcarbamoyl Moiety as a Premier Directed ortho-Metalation Group

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[7] The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent.[7] The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent at the ortho position.[2]

The dimethylcarbamoyl group is recognized as one of the most potent DMGs, outperforming many other common directing groups such as methoxy or even amide groups in competitive studies.[2][3][7] This high directing power is attributed to the strong coordination of the lithium base to the carbonyl oxygen of the carbamate, which pre-positions the base for the deprotonation of the adjacent ortho-proton.[2][3]

The Mechanism of Directed ortho-Metalation

The mechanism of DoM involving the dimethylcarbamoyl group is a subject of detailed study, with two primary models proposed to explain the initial interaction between the substrate and the organolithium reagent: the Complex Induced Proximity Effect (CIPE) model and the Kinetic Enhancement Model (KEM).[8]

-

Complex Induced Proximity Effect (CIPE): This model postulates the formation of a pre-coordination complex between the organolithium reagent (often in an aggregated state) and the Lewis basic oxygen of the carbamoyl group.[8] This complexation brings the strong base into close proximity to the ortho-proton, facilitating its abstraction in the rate-determining step.[8]

-

Kinetic Enhancement Model (KEM): In contrast, the KEM suggests that a pre-complex is not a prerequisite for lithiation. Instead, the rate enhancement is attributed to a lowering of the transition state energy for the proton transfer due to the inductive effect of the DMG and favorable electrostatic interactions.[8]

While debate continues, substantial evidence from kinetic and spectroscopic studies, including NMR of the reaction intermediates, often supports the CIPE model, particularly in the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can de-aggregate the organolithium species and enhance its reactivity.[8][9]

Diagram of the Directed ortho-Metalation (DoM) Workflow

Caption: General workflow for the Directed ortho-Metalation of this compound.

Experimental Protocol: ortho-Lithiation and Electrophilic Quench

The following is a representative protocol for the DoM of O-phenyl N,N-diethylcarbamate, which is analogous to the dimethyl derivative.[10]

-

To a solution of O-phenyl N,N-diethylcarbamate (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere at -78 °C, sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) is added dropwise.[10]

-

The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete formation of the ortho-lithiated species.[10]

-

The chosen electrophile (1.2 mmol) is then added, and the mixture is stirred for an additional 1-2 hours at -78 °C.[10]

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.[10]

-

The crude product is purified by flash column chromatography on silica gel.[10]

Table 1: Representative Yields for DoM of Aryl O-Carbamates

| Electrophile | Product | Yield (%) |

| D₂O | 2-Deutero-aryl O-carbamate | >95 |

| MeI | 2-Methyl-aryl O-carbamate | 85-95 |

| TMSCl | 2-(Trimethylsilyl)-aryl O-carbamate | 90-98 |

| I₂ | 2-Iodo-aryl O-carbamate | 80-90 |

| DMF | 2-Formyl-aryl O-carbamate | 70-85 |

Yields are typical and can vary based on the specific substrate and reaction conditions.

The Anionic ortho-Fries Rearrangement: A Tandem Lithiation-Migration

The anionic ortho-Fries rearrangement is a powerful transformation of aryl O-carbamates that proceeds via an initial ortho-lithiation.[11][12] Upon warming, the ortho-lithiated intermediate undergoes a 1,3-acyl migration from the oxygen atom to the lithiated carbon, affording an ortho-hydroxy benzamide.[13] This reaction provides a highly regioselective route to valuable salicylamide derivatives.[11]

Mechanism of the Anionic ortho-Fries Rearrangement

The mechanism commences with the DoM of the aryl O-carbamate as described previously.[2][10] The resulting ortho-lithiated species is typically stable at low temperatures (e.g., -78 °C).[14] As the temperature is raised, the intramolecular nucleophilic attack of the carbanionic center onto the electrophilic carbonyl carbon of the carbamate group is initiated.[9][15] This proceeds through a tetrahedral intermediate which then collapses, with concomitant protonation upon workup, to yield the thermodynamically more stable ortho-hydroxy benzamide.[9][15] Computational studies, including DFT calculations, have supported this intramolecular pathway and have been used to model the transition states and intermediates involved.[2][9]

Diagram of the Anionic ortho-Fries Rearrangement Mechanism

Caption: Mechanistic pathway of the anionic ortho-Fries rearrangement.

Experimental Protocol: Anionic ortho-Fries Rearrangement

The following protocol is adapted for the rearrangement of phenol carbamates.[13]

-

A solution of diisopropylamine (1.2 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise to generate lithium diisopropylamide (LDA) in situ.

-

After stirring for 20 minutes, a solution of the this compound (1.0 eq) in anhydrous THF is added slowly.

-

The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete ortho-lithiation.[16]

-

The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours, during which the rearrangement occurs.

-

The reaction is quenched with water or a saturated aqueous solution of NH₄Cl.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the pure ortho-hydroxy benzamide.[16]

Yields for the anionic ortho-Fries rearrangement are generally good to excellent, often exceeding 80%.[13][16]

The Dimethylcarbamoyl Group as a Phenolic Protecting Group

Beyond its role in directing C-H activation, the dimethylcarbamoyl group serves as a robust and versatile protecting group for phenols.[1] It is stable to a wide range of reaction conditions, including those that are mildly acidic or basic, as well as many oxidative and reductive conditions.[6]

Mechanism of Protection and Deprotection

Protection: The protection of a phenol as a dimethylcarbamate is typically achieved by reacting the phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine, triethylamine, or even a stronger base like sodium hydride for less reactive phenols.[4][5] The mechanism is a straightforward nucleophilic acyl substitution, where the phenoxide anion attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride, displacing the chloride leaving group.[14]

Deprotection: The cleavage of the this compound to regenerate the phenol can be accomplished under various conditions, with the choice of method depending on the other functional groups present in the molecule.

-

Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous or alcoholic sodium or potassium hydroxide, can hydrolyze the carbamate.[3] The mechanism involves nucleophilic attack of the hydroxide ion at the carbonyl carbon, leading to a tetrahedral intermediate that collapses to release the phenoxide and dimethylcarbamic acid, which is subsequently deprotonated. For N-monosubstituted phenylcarbamates, an E1cB-type mechanism involving the formation of an isocyanate intermediate is also possible.[17]

-

Reductive Cleavage: A mild and selective method for the deprotection of aryl O-carbamates involves the use of Schwartz's reagent (Cp₂Zr(H)Cl).[18] This method is particularly valuable as it tolerates a wide array of functional groups.[18]

-

Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) has been shown to be an effective reagent for the mild and selective cleavage of carbamates, particularly phenyl carbamates.[19] The proposed mechanism involves the nucleophilic attack of the fluoride ion on the carbonyl carbon.[19]

Experimental Protocol: Deprotection of this compound

The following is a general procedure for the basic hydrolysis of a this compound.

-

The this compound is dissolved in a suitable solvent, such as a mixture of THF and methanol.

-

An aqueous solution of a strong base, such as 2M NaOH, is added.

-

The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the mixture is acidified with a mineral acid (e.g., 2M HCl).

-

The product phenol is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated, and the crude product is purified as necessary.

This compound in Nickel-Catalyzed Cross-Coupling Reactions

The carbamate group can also function as an activating group for the phenolic oxygen, enabling its participation in transition metal-catalyzed cross-coupling reactions. While palladium catalysis is often ineffective for the direct coupling of phenol derivatives, nickel catalysis has emerged as a powerful alternative.[7]

Mechanism of Nickel-Catalyzed Amination

DFT studies have elucidated the catalytic cycle for the nickel-catalyzed amination of N,N-dimethylphenylcarbamate.[7] The key steps are:

-

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C-O bond of the carbamate to form a (phenyl)nickel(II) carbamate intermediate. This step is facilitated by the coordination of the carbonyl oxygen to the nickel center.[7]

-

Ligand Exchange: The carbamate anion is displaced by the incoming amine and a base (e.g., a tert-butoxide).[7]

-

Deprotonation: The coordinated amine is deprotonated by the base.[7]

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the nickel(II) intermediate, regenerating the Ni(0) catalyst and releasing the aminated product.[7] Computational studies suggest that reductive elimination is the rate-determining step in this process.[7]

Diagram of the Nickel-Catalyzed Amination Catalytic Cycle

Caption: Catalytic cycle for the nickel-catalyzed amination of this compound.

This methodology provides a valuable synthetic route to anilines and their derivatives, which are important structural motifs in many biologically active molecules.

Conclusion and Future Outlook

The this compound group has proven to be a remarkably versatile and powerful functional group in modern organic synthesis. Its ability to act as a potent directed ortho-metalation group, a participant in the anionic ortho-Fries rearrangement, a robust protecting group for phenols, and an activating group for cross-coupling reactions underscores its strategic importance. The mechanistic understanding of these transformations, supported by experimental and computational studies, allows for the rational design of complex synthetic routes to highly functionalized aromatic compounds. As the demand for novel and efficient synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the creative application of the this compound group is poised to play an even more significant role in addressing the synthetic challenges of the future. Further research into expanding the scope of cross-coupling reactions and developing even milder and more selective deprotection strategies will undoubtedly continue to enhance the utility of this exceptional functional group.

References

- A Comparative Guide to Directed ortho-Metalation: N,N-Diethylbenzamide and Its Altern

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

- Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggreg

- The anionic Fries rearrangement: a convenient route to: Ortho-functionalized arom

- Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC - NIH.

- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel

- Fries Rearrangement. Thermo Fisher Scientific - US.

- Fries rearrangement. Wikipedia.

- Recent Advances in Nickel C

- Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases.

- Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases. Synlett. 2009, 2777-2782.

- Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases.

- Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.

- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. (2019-07-30).

- Dimethylcarbamoyl chloride. Wikipedia.

- Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Comput

- Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing.

- Strategies for the Preparation of Differentially Protected ortho-Prenyl

- From Carbamate to Chalcone: Consecutive Anionic Fries Rearrangement, Anionic Si → C Alkyl Rearrangement, and Claisen-Schmidt Condens

- EP1939172A2 - Method of obtaining phenyl carbamates.

- Dimethylcarbamoyl Chloride. All About Drugs.

- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC - NIH.

- Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.

- US7884121B2 - Process for the preparation of phenylcarbamates.

- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. MDPI.

- Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal.

- Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)...

- Application Notes and Protocols for the Synthesis of Phenyl Carbam

- Selective Deprotection Method of N-phenylcarbamoyl Group. PubMed. (2013-09-06).

- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd

- ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. Request PDF. (2025-08-10).

- A Computational Study of Lithium Carbamate Synthetic Intermedi

- Palladium Charcoal Catalyzed Deprotection of O-Allylphenols. Request PDF. (2025-08-07).

- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.

- Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC - NIH.

- Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group.

- Alcohol or phenol synthesis by carbam

- Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacryl

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 6. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 13. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]

- 14. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]

- 19. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

Introduction: Understanding Phenyl N,N-dimethylcarbamate

An In-depth Technical Guide to the Solubility and Stability of Phenyl N,N-dimethylcarbamate

Phenyl N,N-dimethylcarbamate (PNDMC) is an organic molecule belonging to the carbamate class of compounds. Carbamates are characterized by the functional group -OC(=O)N(R)R' and are significant structural motifs in medicinal chemistry and drug design.[1] Structurally, PNDMC is an ester of dimethylcarbamic acid and phenol. The carbamate functionality is often employed as a stable surrogate for peptide bonds in drug candidates, enhancing cell membrane permeability and metabolic stability.[1][2]

This guide provides a comprehensive technical overview of the critical physicochemical properties of Phenyl N,N-dimethylcarbamate: its solubility in various solvent systems and its stability under common pharmaceutical stress conditions. Understanding these parameters is paramount for researchers in drug discovery and development, as they directly influence formulation strategies, shelf-life, and ultimately, the therapeutic efficacy and safety of a potential drug product.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [3] |

| CAS Number | 6969-90-0 | [3][4] |

| Canonical SMILES | CN(C)C(=O)OC1=CC=CC=C1 | [3] |

| XLogP3 | 1.6 | [3] |

Section 1: Solubility Profile of Phenyl N,N-dimethylcarbamate

Solubility is a critical determinant of a compound's bioavailability and formulate-ability. The predicted octanol-water partition coefficient (XLogP3) of 1.6 suggests that PNDMC is a moderately lipophilic compound, with expectedly low aqueous solubility and higher solubility in organic solvents.[3] Precise quantitative solubility data is not extensively published and must be determined empirically for specific applications.

Factors Influencing Solubility

-

Solvent Polarity: As a moderately polar molecule, PNDMC is expected to be sparingly soluble in water but readily soluble in common organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane.

-

pH: The PNDMC molecule lacks readily ionizable functional groups within the typical physiological pH range. Therefore, its aqueous solubility is not expected to be significantly influenced by pH changes between 3 and 9.

-

Temperature: Solubility of solid solutes generally increases with temperature. This relationship should be quantified during pre-formulation studies to assess risks of precipitation upon cooling.

Data Summary: Expected Solubility

The following table should be populated with experimentally determined values.

| Solvent System | Expected Solubility Classification | Quantitative Value (e.g., mg/mL at 25°C) |

| Water | Sparingly Soluble / Insoluble | Data to be determined |

| pH 4.5 Acetate Buffer | Sparingly Soluble / Insoluble | Data to be determined |

| pH 7.4 Phosphate Buffer | Sparingly Soluble / Insoluble | Data to be determined |

| Methanol | Soluble / Freely Soluble | Data to be determined |

| Ethanol | Soluble / Freely Soluble | Data to be determined |

| Acetonitrile | Soluble / Freely Soluble | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines a robust method for determining the thermodynamic (equilibrium) solubility of PNDMC.

Causality: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach equilibrium, providing a true measure of a saturated solution, which is essential for pre-formulation decisions.

Protocol Steps:

-

Preparation: Accurately weigh an excess amount of PNDMC (e.g., 10 mg) into multiple glass vials for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, methanol) to each vial.

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. For aqueous solutions, clarification by centrifugation (e.g., 10,000 rpm for 15 minutes) is required.

-

Sampling & Dilution: Carefully withdraw a supernatant aliquot from the clear zone. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the saturated solution based on the dilution factor.

Self-Validation: The protocol's integrity is maintained by ensuring a solid excess of PNDMC remains at the end of the experiment, confirming that the solution was indeed saturated. Analysis of samples taken at multiple time points (e.g., 24h and 48h) should yield consistent results, verifying that equilibrium has been achieved.

Section 2: Stability Profile of Phenyl N,N-dimethylcarbamate

Stability testing is essential for identifying potential degradation pathways and establishing a compound's shelf-life. Carbamates generally exhibit good chemical stability, which is a reason for their prevalence in drug design.[1] Notably, N,N-disubstituted phenylcarbamates, such as PNDMC, are reported to be particularly robust and stable even under harsh basic conditions where N-monosubstituted carbamates might degrade.[5]

Factors Affecting Stability

-

pH (Hydrolysis): The primary degradation pathway for carbamates is hydrolysis. For N,N-disubstituted carbamates, this typically proceeds through a bimolecular acyl substitution (BAc2) mechanism under both acidic and basic conditions, where a water molecule or hydroxide ion directly attacks the carbonyl carbon.[5][6] This mechanism is generally slower than the elimination-addition (E1cB) pathway available to N-monosubstituted carbamates, contributing to the enhanced stability of PNDMC.[5][7]

-

Temperature (Thermal Degradation): Elevated temperatures can accelerate hydrolytic and other degradation processes. Arrhenius kinetics can be used to predict degradation rates at lower temperatures based on data from accelerated studies.

-

Light (Photodegradation): Exposure to UV or visible light can induce photochemical degradation. As an aromatic compound, PNDMC has the potential to absorb light and undergo photodegradation. Therefore, photostability testing according to ICH Q1B guidelines is necessary.[8][9]

Proposed Degradation Pathway: Hydrolysis

The principal degradation route for PNDMC in aqueous media is expected to be hydrolysis of the ester linkage, yielding phenol and dimethylcarbamic acid. The latter is unstable and rapidly decomposes to dimethylamine and carbon dioxide.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to identify degradation products and elucidate degradation pathways under accelerated conditions.

Causality: Forced degradation is performed to ensure the analytical method used for stability studies is "stability-indicating," meaning it can separate the intact drug from its degradation products. It also provides insight into the intrinsic stability of the molecule.[10]

Protocol Steps:

-

Stock Solution Preparation: Prepare a stock solution of PNDMC in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.

-

Thermal Stress: Incubate solutions (acidic, basic, neutral) and solid PNDMC at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose a solution and solid PNDMC to a light source specified by ICH Q1B guidelines (e.g., ≥1.2 million lux hours and ≥200 watt hours/square meter).[8] A dark control sample must be stored under the same conditions but shielded from light.

-

-

Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction.

-

Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

Data Evaluation: Calculate the percentage of PNDMC remaining and identify and quantify any degradation products formed. A mass balance of ≥95% should be achieved.

Conclusion

Phenyl N,N-dimethylcarbamate is a compound with significant potential in medicinal chemistry, largely due to the inherent stability of the N,N-disubstituted carbamate moiety.[1][5] Its solubility profile is expected to be characteristic of a moderately lipophilic molecule, requiring organic solvents or advanced formulation techniques for aqueous delivery. Its chemical stability is predicted to be robust, particularly against hydrolysis compared to other carbamate analogues.[5] The experimental protocols detailed in this guide provide a rigorous framework for researchers to empirically determine the precise solubility and stability characteristics of PNDMC, generating the critical data needed to advance its development from the laboratory to clinical applications.

References

-

PubChem. Phenyl N,N-dimethylcarbamate. National Center for Biotechnology Information. [Link]

-

Largeau, C., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 25(22), 5462. [Link]

-

Hervés, P., et al. (2003). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

NIST. Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. [Link]

-

Sass, S., et al. (2008). Key parameters for carbamate stability in dilute aqueous–organic solution. Analytical and Bioanalytical Chemistry, 392(4), 725-732. [Link]

-

PubChem. Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). [Link]

-

Molero-Monfort, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-96. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 476-478. [Link]

-

Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(5), 778-85. [Link]

-

Dziewit, L., et al. (2015). Schematic pathway for degradation of N,N-dimethylformamide, showing the... ResearchGate. [Link]

-

MDPI. (2022). Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. [Link]

-

Shahwar, D., et al. (2011). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2886. [Link]

-

Shahwar, D., et al. (2009). Phenyl N-phenylcarbamate. ResearchGate. [Link]

-

Al-Musawi, T. J., et al. (2022). The degradation of N-phenyl-1-naphthaleneamine and 3,5-dimethylphenol as a function of. Scientific Reports, 12(1), 1-18. [Link]

-

Agilent Technologies. (2012). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Toxicology Program. [Link]

-

Klick, S., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(1), 273-85. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

NIST. Phenyl-n,n-dimethyl carbamate. NIST Chemistry WebBook. [Link]

-

U.S. EPA. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Suteerapataranon, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands... ACS Omega, 7(14), 12196-12207. [Link]